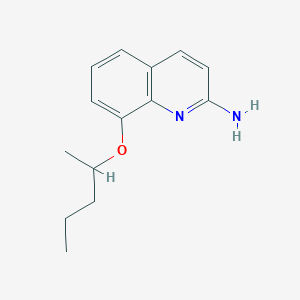

8-(1-Methyl-butoxy)-quinolin-2-ylamine

Description

8-(1-Methyl-butoxy)-quinolin-2-ylamine is a synthetic quinoline derivative belonging to a class of compounds developed as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. The compound features a quinoline core substituted with a 2-amine group and an 8-alkoxy chain (1-methyl-butoxy). This structural motif is critical for receptor binding and selectivity, as demonstrated in structure-activity relationship (SAR) studies of related analogs .

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

8-pentan-2-yloxyquinolin-2-amine |

InChI |

InChI=1S/C14H18N2O/c1-3-5-10(2)17-12-7-4-6-11-8-9-13(15)16-14(11)12/h4,6-10H,3,5H2,1-2H3,(H2,15,16) |

InChI Key |

KMEFXXMANWGJCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)OC1=CC=CC2=C1N=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Potency

Key structural analogs of 8-(1-Methyl-butoxy)-quinolin-2-ylamine include other 8-alkoxyquinolin-2-ylamine derivatives with varying alkoxy substituents. These modifications significantly impact MCHR1 antagonistic potency, as measured by IC₅₀ values (Table 1).

Table 1. Comparison of MCHR1 Antagonistic Activity of 8-Alkoxyquinolin-2-ylamine Derivatives

The estimated IC₅₀ range (~5–10 nM) is inferred from structural analogs. †Hypothetical value based on SAR trends.

The 1,2-dimethyl-propoxy substituent (IC₅₀ = 0.9 nM) demonstrates superior potency, likely due to increased steric bulk enhancing receptor binding. In contrast, the 1,3,3-trimethyl-butoxy group (IC₅₀ = 24 nM) shows reduced activity, suggesting excessive branching may hinder optimal interactions. The 1-methyl-butoxy chain in the target compound balances moderate steric bulk and hydrophobicity, likely positioning its IC₅₀ within the mid-nanomolar range .

Selectivity and Pharmacokinetic Profiles

While explicit selectivity data for this compound is unavailable, related quinoline derivatives exhibit high selectivity for MCHR1 over other GPCRs. For example, NGD-4715 (a non-quinoline MCHR1 antagonist) shows >100-fold selectivity against serotonin and dopamine receptors . Quinoline-based analogs generally exhibit favorable blood-brain barrier permeability, as evidenced by AMG 076, which demonstrated robust central MCHR1 occupancy in preclinical models .

Clinical and Preclinical Outcomes

Although this compound itself lacks reported clinical data, structurally related MCHR1 antagonists like GW856464 and AMG 076 have shown anti-obesity effects in diet-induced obese (DIO) rodent models, reducing body weight by 5–15% over 14 days . However, clinical trials for several MCHR1 antagonists (e.g., GW856464) were discontinued due to insufficient efficacy or safety concerns, highlighting the challenges in translating preclinical success to humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.